1-Methyl-5H-[2]benzopyrano[3,4-c][1,2]oxazol-5-one
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Overview
Description
1-Methyl-5H-2benzopyrano[3,4-c][1,2]oxazol-5-one is a heterocyclic compound that features a fused benzopyran and oxazole ring system
Preparation Methods
The synthesis of 1-Methyl-5H-2benzopyrano[3,4-c][1,2]oxazol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of O-acylation, followed by Fries rearrangement and potassium carbonate-induced cyclization . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-5H-2benzopyrano[3,4-c][1,2]oxazol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Scientific Research Applications
1-Methyl-5H-2benzopyrano[3,4-c][1,2]oxazol-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5H-2benzopyrano[3,4-c][1,2]oxazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-Methyl-5H-2benzopyrano[3,4-c][1,2]oxazol-5-one can be compared to other similar compounds, such as:
- 1-Methyl-4-amino-5H-1benzopyrano[3,4-c]pyridin-5-one : This compound has a similar benzopyran structure but differs in the heterocyclic ring.
- 2-Methyl-4-amino-5H- 1benzopyrano[3,4-c]pyridin-5-one : Another similar compound with variations in the substituents and ring structure . The uniqueness of 1-Methyl-5H-2benzopyrano[3,4-c][1,2]oxazol-5-one lies in its specific ring fusion and the presence of the oxazole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
81282-08-8 |
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Molecular Formula |
C11H7NO3 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
1-methylisochromeno[3,4-c][1,2]oxazol-5-one |
InChI |
InChI=1S/C11H7NO3/c1-6-9-7-4-2-3-5-8(7)11(13)14-10(9)12-15-6/h2-5H,1H3 |
InChI Key |
PHHCYOSFYCLFNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C(=O)OC2=NO1 |
Origin of Product |
United States |
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